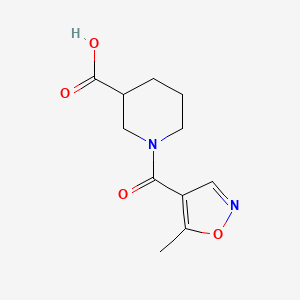
1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of 5-methylisoxazole with piperidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(5-Methylisoxazol-4-YL)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a different position of the carboxylic acid group.
1-[(3,5-Dimethylisoxazol-4-YL)sulfonyl]piperidine-3-carboxylic acid: Contains additional methyl groups and a sulfonyl group, leading to different chemical properties.
Uniqueness
1-(5-Methylisoxazole-4-carbonyl)piperidine-3-carboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable for research and industrial applications .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(5-methyl-1,2-oxazole-4-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7-9(5-12-17-7)10(14)13-4-2-3-8(6-13)11(15)16/h5,8H,2-4,6H2,1H3,(H,15,16) |
InChI Key |
LCFLVZCYVRBWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















